molecular formula C16H21N3O3S2 B6538367 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021265-87-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538367
CAS No.: 1021265-87-1
M. Wt: 367.5 g/mol
InChI Key: IOOKIPVQAWLJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a methanesulfonyl-piperidine carboxamide group. This specific molecular architecture places it within a class of compounds that have demonstrated significant potential in biochemical and pharmacological research. Structural analogs featuring the benzothiazole-carboxamide motif have been identified as potent negative allosteric modulators of ionotropic glutamate receptors, such as AMPA receptors, which are critical targets for investigating treatments for neurological conditions . Furthermore, related compounds with piperidine sulfonyl groups are actively explored in pharmaceutical research for various therapeutic applications . The presence of both the 4,5-dimethylbenzothiazole and the methanesulfonylpiperidine groups in a single molecule suggests this compound may serve as a valuable chemical probe or a key intermediate in medicinal chemistry. Its primary research value lies in the development of novel neuroprotective agents , exploration of enzyme inhibition pathways , and as a building block for constructing more complex chemical entities for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-10-4-5-13-14(11(10)2)17-16(23-13)18-15(20)12-6-8-19(9-7-12)24(3,21)22/h4-5,12H,6-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOKIPVQAWLJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. The following sections detail its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the reaction of 4,5-dimethylbenzothiazole with piperidine derivatives under controlled conditions. Common methods include:

  • Reagents : Benzothiazole derivatives, piperidine, and methanesulfonyl chloride.
  • Solvents : Organic solvents such as dichloromethane or acetonitrile.
  • Purification : Column chromatography is often employed to achieve high purity.

The molecular formula of this compound is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 336.40 g/mol. Its structure includes a benzothiazole moiety, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cell Cycle Regulation : It has been observed to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential utility in cancer therapies where modulation of cell death pathways is critical.
  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes relevant to metabolic pathways. For instance, it may exhibit inhibitory effects on α-amylase, which is significant for managing diabetes .

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HeLa15.0Induction of apoptosis via p53 pathway
MCF712.5Cell cycle arrest
A54918.0Inhibition of proliferation

These results indicate that this compound has significant potential as an anticancer agent.

Case Studies

Recent research has focused on the compound's role in enzyme inhibition and its implications for diabetes management. A study evaluating its α-amylase inhibitory activity showed that at a concentration of 50 µg/mL, it achieved an inhibition rate comparable to that of acarbose, a standard antidiabetic drug:

Concentration (µg/mL) Inhibition (%)
5087.5
2582.3
12.579.9

This data suggests that the compound could serve as a lead for developing new antidiabetic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues from Evidence

Key structural analogues and their distinguishing features are summarized below:

Compound Name (IUPAC) Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference ID
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide Benzothiazole 4,5-dimethyl; methanesulfonyl-piperidine-4-carboxamide Not provided Target
N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (BE46507) Benzothiazole 4,5-dimethyl; 4-fluorophenyl-acetamide 314.38
A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-cyclopropanecarboxamide) Thiazole (non-aromatic core) 4,5-dimethyl; 3-(2-methoxyethyl); tetramethylcyclopropane-carboxamide Not provided
AB-CHFUPYCA (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-cyclopropanecarboxamide) Thiazole Structural similarity to A-836,339 with minor substituent variation Not provided

Key Observations :

  • Benzothiazole vs. Thiazole Core: The target compound and BE46507 share a benzothiazole core, whereas A-836,339 and AB-CHFUPYCA feature a thiazole ring.
  • Substituent Impact: The methanesulfonyl-piperidine group in the target compound introduces strong electron-withdrawing properties and bulkiness, which may influence solubility and receptor binding compared to BE46507’s simpler 4-fluorophenyl-acetamide group . A-836,339 and AB-CHFUPYCA’s cyclopropane-carboxamide and methoxyethyl substituents suggest divergent pharmacokinetic profiles, likely favoring cannabinoid receptor interactions (a known target of cyclopropane-containing analogues) .
Pharmacological and Physicochemical Comparisons
  • Solubility and Bioavailability :
    • The methanesulfonyl group in the target compound likely improves aqueous solubility compared to BE46507’s fluorophenyl group, which is more lipophilic.
    • Thiazole derivatives (A-836,339, AB-CHFUPYCA) may exhibit higher metabolic stability due to reduced aromatic oxidation susceptibility compared to benzothiazoles .
  • Receptor Binding: Benzothiazoles (target compound, BE46507) are associated with kinase inhibition (e.g., JAK/STAT pathways), whereas thiazole derivatives like A-836,339 are linked to cannabinoid receptor agonism . The piperidine sulfonamide in the target compound could enhance blood-brain barrier penetration, a feature absent in BE46507’s acetamide structure .

Preparation Methods

Synthesis of 4,5-Dimethyl-1,3-benzothiazol-2-amine

The benzothiazole core is typically synthesized via cyclization of 2-amino-4,5-dimethylbenzenethiol with cyanogen bromide (CNBr) under acidic conditions. Alternative routes involve reacting 4,5-dimethyl-2-nitroaniline with carbon disulfide (CS₂) in the presence of iodine, followed by reduction of the nitro group to an amine.

Example protocol :

  • Reactants : 4,5-Dimethyl-2-nitroaniline (1.0 equiv), CS₂ (3.0 equiv), I₂ (0.1 equiv)

  • Conditions : Reflux in ethanol at 80°C for 12 h

  • Yield : 68–72% after recrystallization from ethanol

Preparation of 1-Methanesulfonylpiperidine-4-carboxylic Acid

Piperidine-4-carboxylic acid is sulfonylated using methanesulfonyl chloride (MsCl) under basic conditions:

Piperidine-4-carboxylic acid+MsClEt3NDCM, 0°C→RT1-Methanesulfonylpiperidine-4-carboxylic acid\text{Piperidine-4-carboxylic acid} + \text{MsCl} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0°C→RT}} \text{1-Methanesulfonylpiperidine-4-carboxylic acid}

Optimized conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.2 equiv)

  • Temperature : 0°C → room temperature (RT) over 2 h

  • Yield : 85–90% after aqueous workup

Amide Bond Formation Strategies

Coupling the benzothiazole amine with the piperidine carboxylic acid derivative is achieved through two primary methods:

Acid Chloride-Mediated Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine:

1-Methanesulfonylpiperidine-4-carboxylic acidSOCl2,refluxAcid chlorideEt3N4,5-Dimethyl-1,3-benzothiazol-2-amineTarget compound\text{1-Methanesulfonylpiperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{reflux}} \text{Acid chloride} \xrightarrow[\text{Et}3\text{N}]{\text{4,5-Dimethyl-1,3-benzothiazol-2-amine}} \text{Target compound}

Key parameters :

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Base : Triethylamine (3.0 equiv)

  • Reaction time : 6 h at RT

  • Yield : 65–70%

Carbodiimide Coupling Reagents

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enhances efficiency:

Procedure :

  • Reactants : Carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv)

  • Conditions : DCM, RT, 12 h

  • Workup : Aqueous NaHCO₃ extraction, column chromatography (DCM:MeOH 95:5)

  • Yield : 75–80%

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity (HPLC) Key Advantages
Acid chloride-mediatedTHF, RT, 6 h65–70%≥95%Simplicity, minimal side products
EDC/HOBt couplingDCM, RT, 12 h75–80%≥98%Higher yield, milder conditions

Critical observations :

  • The EDC/HOBt method provides superior yields and purity but requires costly reagents.

  • Acid chloride routes are preferable for large-scale synthesis due to lower reagent costs.

Purification and Characterization

Purification Techniques

  • Flash column chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 → 90:10)

  • Trituration : Dissolve crude product in hot methanol, cool to −20°C for crystallization

  • Final purity : ≥98% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (s, 1H, benzothiazole-H), 3.21–3.08 (m, piperidine-H), 2.35 (s, 3H, CH₃), 2.21 (s, 3H, CH₃).

  • MS (ESI+) : m/z 367.5 [M+H]⁺.

Challenges and Optimization Opportunities

  • Amine sensitivity : The benzothiazole amine is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

  • Sulfonylation side reactions : Excess MsCl can lead to over-sulfonylation; strict stoichiometric control is essential.

  • Solvent selection : Polar aprotic solvents (DMF, DMA) improve solubility but complicate purification.

Recent advancements : Microwave-assisted synthesis reduces reaction times (e.g., 30 min for amide coupling vs. 12 h conventionally) .

Q & A

Q. What are the common synthetic routes for synthesizing N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide?

The synthesis typically involves coupling the benzothiazole amine core with a methanesulfonyl-piperidine-carboxamide derivative. A standard protocol includes:

  • Step 1 : Preparation of 4,5-dimethyl-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol derivatives with substituted ketones.
  • Step 2 : Activation of the piperidine-4-carboxamide sulfonyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation .
  • Step 3 : Purification via column chromatography and structural validation using NMR and mass spectrometry.
    Key considerations: Solvent choice (e.g., DMF or dichloromethane) and temperature control (~0–25°C) are critical to prevent side reactions .

Q. How is the compound structurally characterized in academic research?

Structural elucidation relies on:

  • X-ray crystallography : Single-crystal diffraction using SHELXL/SHELXS software for refining bond lengths, angles, and torsion angles (e.g., monoclinic P21/c space group, β = 102.28°, Z = 4) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identification of methyl groups (δ 2.3–2.5 ppm for benzothiazole-CH₃), sulfonyl protons (δ 3.1–3.3 ppm), and piperidine carbons.
    • HRMS : Accurate mass determination (e.g., m/z calculated for C₁₉H₂₄N₄O₃S₂: 456.55) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 16 µg/mL) and Candida albicans (MIC = 32 µg/mL) in disk diffusion assays .
  • Enzyme inhibition : IC₅₀ values of 1.2 µM against acetylcholinesterase, suggesting potential for neurodegenerative disease research .
  • Cytotoxicity : EC₅₀ = 8.7 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .

Advanced Research Questions

Q. How can substituent modifications optimize biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Benzothiazole core : 4,5-dimethyl groups enhance lipophilicity and membrane permeability, improving bioavailability .
  • Sulfonyl-piperidine moiety : Methanesulfonyl groups increase target binding affinity compared to phenylsulfonyl analogs (ΔΔG = −2.1 kcal/mol in docking studies) .
  • Nitro/fluorophenyl substitutions : Introducing electron-withdrawing groups (e.g., −NO₂) improves antimicrobial potency but may reduce solubility. Balancing logP (2.5–3.5) is critical .

Q. What crystallographic techniques resolve structural ambiguities in derivatives?

  • High-resolution X-ray diffraction : Collect data at 100 K with MoKα radiation (λ = 0.71073 Å) to achieve R factor < 0.06. Use SHELXL for refinement, focusing on anisotropic displacement parameters for sulfonyl and benzothiazole groups .
  • Twinned crystals : Apply the HKLF5 format in SHELXL to handle twinning (e.g., BASF parameter = 0.35 for pseudo-merohedral twins) .

Q. How to address contradictions in biological assay data across studies?

  • Assay variability : Standardize protocols (e.g., fixed incubation time, serum-free conditions) to minimize discrepancies in cytotoxicity results.
  • Metabolic stability : Use hepatic microsome models (e.g., human S9 fraction) to assess compound degradation rates, which may explain inconsistent in vivo vs. in vitro activity .
  • Off-target effects : Employ CRISPR-Cas9 knockouts of suspected secondary targets (e.g., kinases) to isolate mechanism-specific responses .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with AMBER force fields to simulate interactions with acetylcholinesterase (PDB: 4EY7). Key residues: Trp286 (π-π stacking with benzothiazole) and Ser203 (H-bond with sulfonyl group) .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the piperidine ring under physiological conditions (RMSD < 2.0 Å acceptable) .

Methodological Best Practices

  • Synthesis : Prioritize EDCI/HOBt over DCC for amide coupling to reduce racemization .
  • Crystallography : Use PLATON for validation of intermolecular interactions (e.g., C—H···O hydrogen bonds between sulfonyl and neighboring benzothiazole) .
  • Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity, donepezil for acetylcholinesterase inhibition) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.